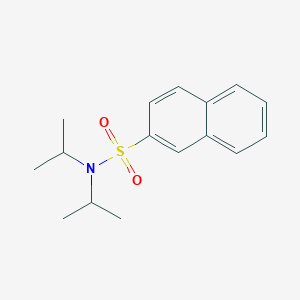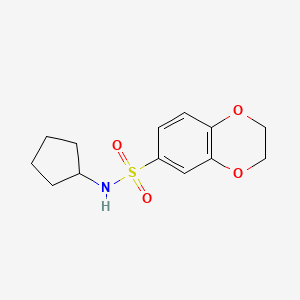![molecular formula C17H15ClN2O2 B5863520 3-[2-(2-chloro-4-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5863520.png)
3-[2-(2-chloro-4-methylphenoxy)ethyl]-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(2-chloro-4-methylphenoxy)ethyl]-4(3H)-quinazolinone is a chemical compound that belongs to the quinazolinone class of compounds. It has been studied for its potential use in various scientific research applications due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-[2-(2-chloro-4-methylphenoxy)ethyl]-4(3H)-quinazolinone is not fully understood. However, studies have shown that it interacts with various cellular signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway. Additionally, it has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. It has been shown to induce apoptosis in cancer cells, inhibit cell cycle progression, and inhibit the aggregation of amyloid beta peptides. Additionally, it has been shown to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 3-[2-(2-chloro-4-methylphenoxy)ethyl]-4(3H)-quinazolinone in lab experiments is its unique chemical properties, which make it a useful tool for studying various cellular signaling pathways and enzymes. Additionally, it has been shown to have low toxicity and is relatively easy to synthesize. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on 3-[2-(2-chloro-4-methylphenoxy)ethyl]-4(3H)-quinazolinone. One area of research could focus on further elucidating its mechanism of action, which could provide insight into its potential use in the treatment of various diseases. Additionally, further studies could be conducted to explore its potential use in combination with other drugs for the treatment of cancer and Alzheimer's disease. Finally, studies could be conducted to explore its potential use in other areas of research, such as neuroprotection and anti-aging.
Méthodes De Synthèse
The synthesis of 3-[2-(2-chloro-4-methylphenoxy)ethyl]-4(3H)-quinazolinone involves the reaction of 2-chloro-4-methylphenol with 2-(2-bromoethyl)quinazolin-4(3H)-one in the presence of a base such as potassium carbonate. The resulting product is purified using column chromatography to obtain the final compound.
Applications De Recherche Scientifique
3-[2-(2-chloro-4-methylphenoxy)ethyl]-4(3H)-quinazolinone has been studied for its potential use in various scientific research applications. One of the primary applications of this compound is in the field of cancer research. Studies have shown that it has anti-proliferative effects on cancer cells by inducing apoptosis and inhibiting cell cycle progression. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid beta peptides.
Propriétés
IUPAC Name |
3-[2-(2-chloro-4-methylphenoxy)ethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-12-6-7-16(14(18)10-12)22-9-8-20-11-19-15-5-3-2-4-13(15)17(20)21/h2-7,10-11H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPYOEHWMHKCET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCN2C=NC3=CC=CC=C3C2=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide](/img/structure/B5863468.png)

![N'-(3-hydroxybenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5863478.png)


![2-[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B5863496.png)
![2-chloro-N'-{[(2-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5863499.png)

![N-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]cyclohexanecarboxamide](/img/structure/B5863528.png)


